molecular formula C69H98O6 B12306394 Docosahexaenoic acid, 1,2,3-propanetriyl ester

Docosahexaenoic acid, 1,2,3-propanetriyl ester

Cat. No.: B12306394
M. Wt: 1023.5 g/mol
InChI Key: SOFMPBOQLPVEQZ-OWMASPSUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Docosahexaenoic acid, 1,2,3-propanetriyl ester is synthesized through the esterification of docosahexaenoic acid with propylene glycol. The reaction typically requires a catalyst to facilitate the esterification process . The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. These processes are designed to maximize efficiency and minimize costs while maintaining the quality of the final product. The use of continuous reactors and advanced purification techniques ensures the consistent production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Docosahexaenoic acid, 1,2,3-propanetriyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often characterized by their enhanced stability, bioavailability, and functional properties.

Comparison with Similar Compounds

Docosahexaenoic acid, 1,2,3-propanetriyl ester is unique compared to other similar compounds due to its specific structure and functional properties. Similar compounds include docosanoic acid, 1,2,3-propanetriyl ester , decanoic acid, 1,2,3-propanetriyl ester , and dodecanoic acid, 1,2,3-propanetriyl ester . These compounds share similar esterification patterns but differ in their fatty acid chain lengths and biological activities. The uniqueness of this compound lies in its high degree of unsaturation and its specific effects on cellular processes .

Properties

Molecular Formula

C69H98O6

Molecular Weight

1023.5 g/mol

IUPAC Name

2,3-bis[[(4E,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaenoyl]oxy]propyl (4E,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaenoate

InChI

InChI=1S/C69H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-67(70)73-64-66(75-69(72)63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)65-74-68(71)62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h7-12,16-21,25-30,34-39,43-48,52-57,66H,4-6,13-15,22-24,31-33,40-42,49-51,58-65H2,1-3H3/b10-7+,11-8+,12-9+,19-16+,20-17+,21-18+,28-25+,29-26+,30-27+,37-34+,38-35+,39-36+,46-43+,47-44+,48-45+,55-52+,56-53+,57-54+

InChI Key

SOFMPBOQLPVEQZ-OWMASPSUSA-N

Isomeric SMILES

CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCC(=O)OCC(OC(=O)CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CC)COC(=O)CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CC

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC(COC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC

Origin of Product

United States

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